DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE
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Overview
Description
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a complex organic compound with a unique structure that includes a thiazepane ring, a trifluoromethoxyphenyl group, and a sulfonyl group
Preparation Methods
The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps. The process begins with the preparation of the thiazepane ring, followed by the introduction of the trifluoromethoxyphenyl group and the sulfonyl group. The final step involves the methylation of the amine group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance its binding affinity to certain proteins or enzymes, while the sulfonyl group can influence its reactivity. The thiazepane ring provides structural stability and may play a role in the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE include:
N,N-dimethyl-1,4-phenylenediammonium dichloride: This compound has a similar amine structure but lacks the thiazepane ring and trifluoromethoxyphenyl group.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: This compound has a simpler structure with only a dimethylamine group and methoxy groups. The uniqueness of this compound lies in its complex structure, which provides a combination of functional groups that can interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFDJSMPOKNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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